Fisetin 8-C-glucoside
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Overview
Description
Fisetin 8-C-glucoside is a flavone C-glycoside that is fisetin substituted by a beta-D-glucopyranosyl residue at position 8 via a C-glycosidic linkage. It has a role as a plant metabolite. It is a flavone C-glycoside, a tetrahydroxyflavone, a 3'-hydroxyflavonoid and a 7-hydroxyflavonol. It derives from a fisetin.
Scientific Research Applications
Subheading Neuroprotection Against Oxidative Stress
Fisetin 8-C-glucoside, as part of the flavonoid fisetin, shows potent neuroprotective effects. It offers protection against oxidative stress (OS), a major factor in neurodegenerative diseases. By preserving the chemical integrity of cellular components, fisetin reduces the risk of disorders like Alzheimer's and Parkinson's. Its antioxidant properties help diminish oxidative stress, curtail neurotoxicity, and inhibit neuro-inflammation. Furthermore, fisetin maintains mitochondrial functions and hinders the production of nitric oxide, contributing to its neuroprotective roles. At the molecular level, it modulates pathways like PI3K/Akt, Nrf2, NF-κB, protein kinase C, and MAPK, crucial for preventing oxidative stress, inflammatory responses, and cytotoxicity (Syed Shams ul Hassan et al., 2022).
Anticancer Applications
Subheading Anticancer Efficacy and Mechanisms
This compound, as a component of fisetin, exhibits remarkable anticancer potential. Dietary flavonoids like fisetin play a significant role in cancer prevention and treatment by influencing key enzymes and receptors in signal transduction pathways. These pathways are related to cell proliferation, differentiation, apoptosis, inflammation, angiogenesis, metastasis, and reversing multidrug resistance. The cytotoxic activity of fisetin against cancerous cells is well-documented, with extensive research underscoring its chemopreventive and therapeutic effects. It impacts molecular targets and mechanisms contributing to its anticancer activity, suggesting its potential as a complementary drug in cancer prevention and treatment (Robert Kubina et al., 2022).
Antioxidant Applications
Subheading Comprehensive Antioxidant Effects
Fisetin, including this compound, is recognized for its comprehensive antioxidant effects. Its ability to traverse cellular membranes allows it to interact with various redox-related signaling pathways. Fisetin effectively enhances the body's antioxidant defense by reinforcing enzymatic and non-enzymatic antioxidants, chelating transition metal ions, and functioning as a substrate for oxidoreductase activities. It extends beyond mere free radical scavenging, impacting pathways like NF-κB, Nrf2, MAPK, and PI3K/Akt, which are pivotal in mediating its antioxidant activity. This multifaceted approach suggests the potential for broader applications in managing oxidative stress-related disorders (A. Naeimi & M. Alizadeh, 2017).
Properties
CAS No. |
108335-27-9 |
---|---|
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-12-15(27)16(28)18(30)21(31-12)13-10(24)4-2-8-14(26)17(29)19(32-20(8)13)7-1-3-9(23)11(25)5-7/h1-5,12,15-16,18,21-25,27-30H,6H2/t12-,15-,16+,18-,21+/m1/s1 |
InChI Key |
GVDZEEZFEKPWPL-GOXGMXGVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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